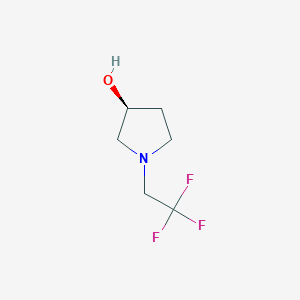

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol

Description

The exact mass of the compound (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOOVKDKSNRMRF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568206-47-2 | |

| Record name | (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: Spectroscopic Characterization of (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol

Executive Summary & Compound Significance

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (CAS: 1568206-47-2) is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and PROTAC linkers. Its structural uniqueness lies in the trifluoroethyl group, which modulates the basicity (

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) to assist analytical chemists and synthetic researchers in the validation, purity assessment, and structural confirmation of this moiety.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |

| CAS Number | 1568206-47-2 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Chirality | S-enantiomer (C3 position) |

| Physical State | Viscous colorless to pale yellow oil (free base) |

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the genesis of the sample. The most robust synthesis involves the alkylation of commercially available (S)-3-pyrrolidinol.

Synthesis Pathway

The reaction typically utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) in the presence of a non-nucleophilic base (DIPEA).

Caption: Primary synthetic route via nucleophilic substitution. Note the potential for O-alkylation if conditions are too basic.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

The introduction of the electron-withdrawing

H NMR Data (400 MHz, )

The spectrum is characterized by the diastereotopic nature of the ring protons and the quartet coupling of the trifluoroethyl chain.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 3 | 4.38 - 4.45 | Multiplet (m) | 1H | - | |

| 1' | 3.18 | Quartet (q) | 2H | ||

| 2a | 2.95 - 3.05 | dd | 1H | Ring | |

| 5a | 2.80 - 2.90 | m | 1H | - | Ring |

| 2b | 2.65 - 2.75 | dd | 1H | - | Ring |

| 5b | 2.50 - 2.60 | m | 1H | - | Ring |

| OH | 1.80 - 2.20 | Broad s | 1H | - | Hydroxyl (Conc.[1][2][3] dependent) |

| 4 | 1.75 - 2.25 | m | 2H | - | Ring |

Expert Insight: The signal at

C NMR Data (100 MHz, )

| Position | Shift ( | Splitting | Coupling ( | Assignment |

| 125.8 | Quartet | Trifluoromethyl carbon | ||

| 3 | 71.5 | Singlet | - | |

| 2 | 62.1 | Singlet | - | Ring |

| 1' | 56.5 | Quartet | ||

| 5 | 53.2 | Singlet | - | Ring |

| 4 | 34.8 | Singlet | - | Ring |

F NMR Data (376 MHz, )

-

Shift:

-70.5 ppm -

Multiplicity: Triplet (due to coupling with adjacent

protons) or broad singlet depending on decoupling. -

Purity Check: A single sharp peak indicates high purity. Small sidebands usually indicate rotamers or impurities.

Mass Spectrometry (MS) Profile[7]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation patterns during LC-MS/MS method development.

Electrospray Ionization (ESI+)

-

Ionization Mode: Positive Mode (ESI+)

-

Parent Ion (

): m/z 170.1 -

Sodium Adduct (

): m/z 192.1

Fragmentation Pathway (MS/MS)

The fragmentation logic is driven by the stability of the pyrrolidine ring and the lability of the hydroxyl group.

Caption: Primary fragmentation pathway in ESI+ mode involves neutral loss of water followed by ring fragmentation.

Infrared (IR) Spectroscopy[1][3][4]

IR is less commonly used for identification in high-throughput labs but is vital for goods-in QC to detect water content or salt formation.

-

O-H Stretch: 3350–3450

(Broad). Indicates the free alcohol. -

C-H Stretch: 2800–2980

. Aliphatic C-H. -

C-F Stretch: 1100–1280

(Very Strong). Several bands appear here due to the -

C-N Stretch: 1050–1100

.

Analytical Protocol: Enantiomeric Purity

Since the biological activity of this intermediate is strictly dependent on the (3S) configuration, standard NMR cannot distinguish it from the (3R) enantiomer.

Recommended Protocol: Mosher's Ester Analysis To validate the stereochemistry without a chiral HPLC column:

-

Derivatize the alcohol with (R)-(-)-

-methoxy- -

Analyze via

F NMR. -

Result: The presence of a second fluorine signal (split or shifted) indicates the presence of the (3R) enantiomer (racemization).

References

-

Chemical Identity & CAS Registry. PubChemLite Record for (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol. National Library of Medicine. Retrieved October 2023. Link

-

Synthesis of Trifluoroethyl Pyrrolidines. Processes for the preparation of JAK Inhibitor Intermediates. US Patent 10,981,923 B2. AbbVie Inc. (2021). Describes alkylation conditions for pyrrolidine cores with trifluoroethyl moieties. Link

- NMR Coupling Constants of Fluorinated Amines.Characterization of N-trifluoroethyl amines. Journal of Fluorine Chemistry. General reference for and coupling constants in systems.

-

Commercial Availability & Spectra. Product Specification: (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol. BLD Pharm / Sigma-Aldrich Catalog. Link

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Patent US-10519164-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (3s)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

CAS number and molecular structure of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol

Executive Summary

(3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol is a specialized chiral building block increasingly utilized in modern drug discovery. The introduction of the 2,2,2-trifluoroethyl group onto the pyrrolidine nitrogen serves a dual purpose: it modulates the basicity (pKa) of the amine, reducing lysosomotropic trapping and hERG channel inhibition, while simultaneously increasing lipophilicity to improve blood-brain barrier (BBB) permeability. This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for this critical intermediate.

Chemical Identity & Physical Properties[1][2][3][4]

Identification Data[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| Chemical Name | (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol |

| CAS Number | 1568206-47-2 |

| Molecular Formula | C₆H₁₀F₃NO |

| Molecular Weight | 169.15 g/mol |

| Chirality | (S)-Enantiomer |

| SMILES | OC[C@@H]1CCN(CC(F)(F)F)C1 |

| InChI Key | CBOOVKDKSNRMRF-YFKPBYRVSA-N |

Physicochemical Profile[2][11]

| Property | Value (Experimental/Predicted) | Relevance |

| Boiling Point | ~180–185 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |

| pKa (Conjugate Acid) | ~5.5 – 6.5 | Significantly lower than N-ethylpyrrolidine (~10.4) due to the electron-withdrawing CF₃ group. |

| LogP | ~0.9 | Enhanced lipophilicity compared to non-fluorinated analog (LogP ~ -0.7). |

| Appearance | Colorless to pale yellow oil | Viscous liquid at room temperature. |

| Solubility | Soluble in DCM, MeOH, THF | Limited solubility in non-polar alkanes (Hexane/Heptane). |

Structural & Functional Analysis

The strategic value of this scaffold lies in the Fluorine Effect . The electron-withdrawing nature of the trifluoroethyl group exerts a strong inductive effect (-I) on the pyrrolidine nitrogen.

Mechanistic Diagram: The Fluorine Effect

The following diagram illustrates how the trifluoroethyl group alters the physicochemical properties of the pyrrolidine ring compared to a standard alkyl group.

Figure 1: Mechanistic impact of N-trifluoroethylation on the pyrrolidine scaffold.

Validated Synthetic Protocols

Two primary routes are established for the synthesis of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol. Route A (Alkylation) is preferred for laboratory scale due to reagent availability, while Route B (Reductive Amination) is scalable but requires handling of trifluoroacetaldehyde equivalents.

Route A: N-Alkylation with Trifluoroethyl Triflate (Preferred Lab Scale)

This method utilizes the high reactivity of triflates to overcome the nucleophilicity-reducing effect of the fluorinated chain.

Reagents:

-

(3S)-Pyrrolidin-3-ol (CAS: 100243-39-8)[1]

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve (3S)-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0 °C using an ice bath.

-

Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (1.1 eq). Caution: Triflates are potent alkylating agents.[2]

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.

-

Work-up: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂) eluting with a gradient of MeOH in DCM (0% to 5%).

Route B: Reductive Amination (Scalable)

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAH)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol Summary: Mix amine and TFAH in DCE. Add STAB (1.5 eq) portion-wise. Stir at ambient temperature for 24h. This route avoids highly reactive alkylating agents but may suffer from lower conversion rates due to the poor electrophilicity of the fluorinated aldehyde species.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the synthesis and validation of the compound.

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2[9]

-

Eye Irritation: Category 2A[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)[10]

Critical Precautions:

-

Triflate Handling: If using Route A, treat trifluoroethyl triflate as a highly toxic alkylating agent. Use double-gloving and handle strictly in a fume hood.

-

Storage: Store the final product under inert atmosphere (Argon/Nitrogen) at 2–8 °C. It is hygroscopic.

-

Incompatibility: Avoid strong oxidizing agents and strong acids.[10]

References

-

Chemical Identity & CAS Verification

- Source: PubChem & Chemical Vendors.

- Citation: National Center for Biotechnology Information. PubChem Compound Summary for CID 64116183, (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol.

-

URL:[Link]

- Synthetic Methodology (N-Trifluoroethylation)

-

Medicinal Chemistry Applications (JAK Inhibitors)

-

Title: Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[11]

- Source: US P

- URL

-

-

Fluorine in Medicinal Chemistry

-

Title: Fluorine in Medicinal Chemistry.[12]

- Source:Journal of Medicinal Chemistry.

- Context: Mechanistic explanation of pKa modul

-

Sources

- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. molcore.com [molcore.com]

- 4. 355xx.com [355xx.com]

- 5. 1568206-47-2|(3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - (3s)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

- 7. (3S)-1-(2,2-Difluoroethyl)pyrrolidin-3-ol - Lead Sciences [lead-sciences.com]

- 8. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

The Trifluoroethyl Moiety: Strategic Synthesis and Bioisosteric Utility in Heterocycles

Topic: Literature Review of Trifluoroethyl-Substituted Heterocycles Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The "Fluorine Effect" with a Spacer

In medicinal chemistry, the 2,2,2-trifluoroethyl group (

-

Bioisosterism: The

group is a bioisostere for ethyl, isopropyl, and methyl groups, but with significantly altered -

Dipole Modulation: Unlike direct ring fluorination, the TFE group exerts a strong electron-withdrawing effect without direct resonance conjugation to the heterocycle, altering the basicity of adjacent nitrogens (e.g., in pyridines or imidazoles) via induction (

-bond). -

Lipophilicity: It provides a "Goldilocks" zone of lipophilicity—more lipophilic than an ethyl group but often less prone to rapid oxidative metabolism than a simple alkyl chain.[1]

This guide reviews the critical synthetic challenges of introducing this group and details the modern protocols required to overcome the inherent low reactivity of trifluoroethyl electrophiles.

The Synthetic Conundrum: Why is So Difficult?

The most obvious route to TFE-heterocycles—nucleophilic substitution using 2,2,2-trifluoroethyl halides (

The Dipole Repulsion & Steric Bulk

In a standard

-

Dipole Repulsion: The three fluorine atoms create a strong dipole pointing away from the carbon.[1] Incoming nucleophiles (which are electron-rich) experience significant electrostatic repulsion from the electron-rich fluorine cloud surrounding the backside of the electrophilic carbon.

-

Bond Shortening: The

bonds shorten the adjacent

The "Tresylate" Trap (Mechanistic Insight)

When using 2,2,2-trifluoroethyl tosylate (or tresylate) , researchers often observe unexpected products. This is due to a shift in mechanism from

-

Mechanism: Strong bases can deprotonate the methylene position (made acidic by the adjacent

and Sulfonyl groups). -

Intermediate: This leads to the expulsion of the leaving group (or fluoride in rare cases) to form a transient 1,1-difluoroalkene species, which then reacts with nucleophiles.

-

Implication: If your nucleophile is also a base, you may lose stereochemistry or generate side products derived from the alkene intermediate.[1]

Strategic Synthesis Pathways

We categorize the synthesis into three dominant strategies: Building Block Assembly , Nucleophilic Aromatic Substitution (

Strategy Map (Visualization)

Figure 1: Strategic decision tree for selecting the optimal trifluoroethylation pathway.

Detailed Methodologies & Protocols

Radical C-H Trifluoroethylation (The Modern Standard)

Direct alkylation of heteroarenes (Indoles, Pyridines) is best achieved via radical pathways to bypass the

Mechanism:

The reaction typically utilizes a photocatalyst or a hypervalent iodine reagent to generate the electron-deficient

Protocol: C3-Trifluoroethylation of Indoles using Hypervalent Iodine Reference Grounding: Based on recent hypervalent iodine methodologies (e.g., Togni-style or iodonium salts).

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate | Indole derivative | 1.0 | Nucleophile |

| Reagent | TFE(mesityl)iodonium triflate | 1.2 | Radical Source |

| Catalyst | CuCl (Optional) or Photocatalyst | 5-10 mol% | SET Agent |

| Solvent | DCM or DCE | - | Medium |

Step-by-Step:

-

Setup: In a flame-dried Schlenk tube, dissolve the Indole (0.5 mmol) in degassed DCM (2.0 mL).

-

Addition: Add the hypervalent iodine reagent (1.2 equiv). If using a photocatalytic method, add

(1 mol%) and place under Blue LED irradiation.[1] -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the radical addition is usually faster than

).[1] -

Workup: Quench with saturated

. Extract with DCM.[1][2][6] -

Purification: Silica gel chromatography. Note: TFE groups are lipophilic; products often elute faster than parent indoles.[2]

Nucleophilic Aromatic Substitution ( ): The "Lansoprazole" Route

This is the industrial standard for forming Trifluoroethyl Ethers . It relies on the acidity of 2,2,2-trifluoroethanol (

Case Study: Lansoprazole Intermediate Synthesis The synthesis of the proton-pump inhibitor Lansoprazole involves introducing the TFE group onto a pyridine ring.[11][12]

Reaction:

4-Nitro-2,3-dimethylpyridine-N-oxide + 2,2,2-Trifluoroethanol

Critical Safety Protocol (Self-Validating):

Warning: Early industrial attempts using

Optimized Protocol:

-

Reagent Prep: Dissolve Potassium tert-butoxide (1.1 equiv) in neat 2,2,2-trifluoroethanol (TFE acts as both reagent and solvent).[1][2]

-

Addition: Cool to 0°C. Slowly add the 4-nitropyridine-N-oxide substrate.

-

Heating: Heat to reflux (approx 80°C) cautiously.

-

Monitoring: Monitor consumption of the nitro-starting material via HPLC. The displacement of the nitro group is driven by the poor leaving group ability being offset by the high energy of the nitro-group release and the nucleophilicity of the TFE-alkoxide.

-

Workup: Distill off excess TFE (recoverable). Partition residue between water and ethyl acetate.[1][2]

Mechanistic Visualization: Radical Pathway

The following diagram illustrates the Single Electron Transfer (SET) pathway utilized in modern photoredox trifluoroethylation, contrasting it with the difficult ionic path.

Figure 2: Photoredox cycle generating the electrophilic trifluoroethyl radical for heterocycle functionalization.

References

-

Bioisosterism and Properties

-

Radical Trifluoroethylation

-

Hypervalent Iodine Reagents

-

Lansoprazole Synthesis & Safety

-

Tresylate/Elimination Mechanism

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. Compound 2,2,2-trifluoroethyl... [chemdiv.com]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. siue.edu [siue.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 10. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. PROCESS FOR PREPARING LANSOPRAZOLE - Patent 1838314 [data.epo.org]

- 14. Alkyl 2,2,2-Trifluoroethanesulfonates (Tresylates): Elimination-Addition vs Bimolecular Nucleophilic Substitution in Reactions with Nucleophiles in Aqueous Media(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Enigmatic Chiral Auxiliary: Unveiling the Potential of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, the quest for novel chiral building blocks and catalysts that offer unique reactivity and selectivity is perpetual. Among the myriad of chiral scaffolds, the pyrrolidine ring holds a privileged position, forming the backbone of numerous natural products, pharmaceuticals, and organocatalysts. The strategic introduction of fluorine-containing substituents, such as the trifluoroethyl group, can profoundly influence the steric and electronic properties of these molecules, thereby modulating their reactivity and efficacy. This guide delves into the application of a fascinating yet underexplored chiral molecule: (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol .

While direct, extensive literature on the specific applications of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol in asymmetric synthesis is nascent, this document aims to provide a comprehensive overview by drawing upon the well-established chemistry of its parent compound, (3S)-pyrrolidin-3-ol, and the known impact of N-trifluoroethylation on related pyrrolidine systems. We will explore its potential as a chiral building block, a precursor to novel ligands and organocatalysts, and provide detailed, inferred protocols to stimulate further research and application.

The Foundation: Understanding the (3S)-Pyrrolidin-3-ol Scaffold

The versatility of the chiral pyrrolidine framework is well-documented in the synthesis of a wide array of biologically active compounds.[1] The parent compound, (3S)-pyrrolidin-3-ol, is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its rigid, stereochemically defined structure, featuring a hydroxyl group at the C3 position, provides a valuable handle for further functionalization.

The synthesis of high-purity (3S)-pyrrolidin-3-ol is a critical first step for its utilization. Industrial-scale processes have been developed to produce this key intermediate with high optical and chemical purity, often starting from readily available chiral precursors like L-malic acid.[2]

The Influence of the N-Trifluoroethyl Group: A Game-Changer in Reactivity and Selectivity

The introduction of a 2,2,2-trifluoroethyl group onto the pyrrolidine nitrogen is anticipated to impart several key properties that can be advantageous in asymmetric synthesis:

-

Enhanced Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of the molecule, which can improve its solubility in organic solvents and potentially enhance its interaction with non-polar substrates.[3]

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can modulate the basicity of the pyrrolidine nitrogen. This can influence the reactivity of the pyrrolidine as a catalyst or ligand.

-

Steric Bulk: The trifluoroethyl group introduces steric hindrance around the nitrogen atom, which can play a crucial role in directing the stereochemical outcome of a reaction.

The impact of the N-trifluoroethyl group is evident in the burgeoning field of asymmetric organocatalysis, particularly in the use of N-2,2,2-trifluoroethylisatin ketimines in [3+2] cycloaddition reactions to generate complex spirooxindole scaffolds with high diastereo- and enantioselectivity.[4]

Synthesis of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol: A Proposed Protocol

While specific literature detailing the synthesis of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol is scarce, a plausible and efficient route can be designed based on the N-alkylation of the parent (3S)-pyrrolidin-3-ol.

Protocol: N-Trifluoroethylation of (3S)-Pyrrolidin-3-ol

This protocol describes a general procedure for the synthesis of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol from (3S)-pyrrolidin-3-ol and a suitable trifluoroethylating agent.

Materials:

-

(3S)-Pyrrolidin-3-ol

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Anhydrous non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine)

-

Inert gas (e.g., Argon, Nitrogen)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (3S)-pyrrolidin-3-ol (1.0 eq.) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the anhydrous non-nucleophilic base (1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Trifluoroethylating Agent: Slowly add the 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Applications in Asymmetric Synthesis: A Forward Look

The unique structural features of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol suggest its potential utility in several areas of asymmetric synthesis.

As a Chiral Building Block

The most direct application is its use as a chiral building block to introduce the N-trifluoroethyl-3-hydroxypyrrolidine moiety into a target molecule. This is particularly relevant in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the pyrrolidine ring is a key structural motif.[1]

Conceptual Workflow: Incorporation as a Chiral Building Block

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 3. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]

- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol as a precursor for pharmaceutical intermediates

Application Note: (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol in Pharmaceutical Synthesis

Abstract

This technical guide details the preparation and application of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol , a critical chiral building block in the development of kinase inhibitors (e.g., JAK1/JAK2) and GPCR modulators. The introduction of the 2,2,2-trifluoroethyl group modulates basicity (pKa), enhances metabolic stability against N-dealkylation, and increases lipophilicity compared to non-fluorinated analogs. This document provides a validated synthesis protocol, derivatization workflows for drug conjugation, and quality control parameters.

Introduction: The Fluorine Effect in Medicinal Chemistry

The pyrrolidine scaffold is ubiquitous in FDA-approved therapeutics. However, the secondary amine moiety often suffers from rapid metabolic clearance via oxidation or glucuronidation.

Why (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol?

-

Metabolic Blocking: The electron-withdrawing trifluoroethyl group reduces the electron density on the nitrogen, lowering the pKa (approx. 4.5–5.5 vs. 9.0 for N-ethyl pyrrolidine). This prevents protonation at physiological pH, improving membrane permeability and reducing hERG channel liability.

-

Chirality: The (3S)-hydroxyl group serves as a defined stereocenter for further functionalization (e.g., Mitsunobu coupling or S_N2 displacement), essential for target specificity.

-

Bioisosterism: It acts as a metabolically robust bioisostere for N-ethyl or N-isopropyl groups.

Chemical Profile & Safety

| Property | Data |

| IUPAC Name | (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |

| Molecular Formula | C₆H₁₀F₃NO |

| Molecular Weight | 169.15 g/mol |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, THF; Moderate solubility in water |

| Chirality | (S)-enantiomer (ee > 98% required for pharma use) |

| Hazards | Irritant (Skin/Eye). Trifluoroethylating agents are alkylating agents—handle with care. |

Protocol A: Validated Synthesis

Objective: Preparation of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol from (S)-3-hydroxypyrrolidine.

Reaction Overview: The synthesis utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) for rapid, high-yielding alkylation. While 2,2,2-trifluoroethyl iodide is a cheaper alternative, it requires higher temperatures and sealed vessels due to volatility. The triflate method is preferred for research-scale purity.

Materials:

-

(S)-3-Hydroxypyrrolidine (CAS 100243-39-8): 1.0 equiv.

-

2,2,2-Trifluoroethyl triflate (CAS 6226-25-1): 1.1 equiv.

-

N,N-Diisopropylethylamine (DIPEA): 2.5 equiv.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

-

Dissolution: Add (S)-3-hydroxypyrrolidine (10 mmol) and DIPEA (25 mmol) to anhydrous DCM (50 mL). Cool the mixture to 0°C using an ice bath.

-

Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (11 mmol) over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with KMnO₄) or LC-MS.

-

Workup:

-

Quench with saturated NaHCO₃ solution (30 mL).

-

Separate phases.[1] Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organics, wash with brine, and dry over Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

-

Yield: Expect 85–92% yield as a pale oil.

Alternative (Scale-Up): For >100g scale, use 2,2,2-trifluoroethyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 16 hours. This avoids the expensive triflate reagent but requires rigorous removal of DMF during workup.

Protocol B: Derivatization for Drug Discovery

Objective: Converting the precursor into a pharmaceutical intermediate via hydroxyl activation.

The (3S)-hydroxyl group is rarely the final endpoint; it is typically converted to a leaving group (mesylate) to couple with a pharmacophore (e.g., a pyrazole core in JAK inhibitors).

Workflow Diagram (Synthesis & Utility)

Figure 1: Synthetic pathway from starting material to drug conjugate. Note the stereochemical inversion potential during the final coupling step.

Derivatization Procedure (Mesylation):

-

Dissolve (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (5 mmol) in DCM (20 mL).

-

Add Triethylamine (7.5 mmol) and cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl, 6 mmol) dropwise.

-

Stir at 0°C for 1 hour.

-

Critical Step: Wash with cold water and NaHCO₃ immediately. Dry and concentrate at <30°C (mesylates can be thermally unstable).

-

Use: React immediately with the nucleophile (e.g., 4-aminopyrazole) in DMF/Cs₂CO₃ to form the C-N coupled product with inversion of configuration (yielding the 3R product).

Quality Control & Analytical Methods

1. H-NMR Characterization (500 MHz, CDCl₃):

-

δ 4.45 (m, 1H): CH-OH (Diagnostic multiplet).

-

δ 3.20 (q, J=10 Hz, 2H): N-CH₂-CF₃ (Quartet due to F-coupling).

-

δ 2.80 - 3.10 (m, 4H): Pyrrolidine ring protons.

-

δ 2.20 (br s, 1H): OH (Exchangeable).

2. Chiral HPLC Method (Enantiomeric Excess):

-

Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Criterion: >98.5% ee required for GMP intermediates.

References

-

PubChem. "(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol Compound Summary." National Library of Medicine. Link

-

Google Patents. "Processes for the preparation of JAK inhibitors containing trifluoroethyl pyrrolidine scaffolds (US9963459B1)." Google Patents. Link

-

BenchChem. "(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride Properties and Applications." BenchChem. Link

-

Organic Syntheses. "General methods for N-alkylation using Trifluoroethyl Triflate." Org.[2] Synth.Link

-

Sigma-Aldrich. "Product Specification: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride." Merck KGaA. Link

Sources

Application Note: Strategic Utilization of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol in JAK Inhibitor Design

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Janus Kinase (JAK) inhibitors. It details the strategic application, synthesis, and quality control of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol , a privileged chiral building block used to enhance metabolic stability and selectivity in next-generation kinase inhibitors.

Executive Summary & Rationale

The development of JAK inhibitors (e.g., Tofacitinib, Upadacitinib) often relies on pyrrolidine scaffolds to orient the inhibitor within the ATP-binding pocket. However, standard N-alkyl pyrrolidines are susceptible to rapid oxidative dealkylation by Cytochrome P450 enzymes.

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol serves as a critical bioisostere. The introduction of the 2,2,2-trifluoroethyl group achieves three specific medicinal chemistry objectives:

-

Metabolic Blockade: The strong electron-withdrawing effect of the fluorine atoms deactivates the

-methylene protons, preventing metabolic oxidation and extending half-life ( -

Lipophilicity Modulation: It lowers the basicity (pKa) of the pyrrolidine nitrogen, improving membrane permeability and reducing lysosomal trapping compared to non-fluorinated analogs.

-

Chiral Precision: The (3S)-hydroxyl group provides a specific handle for stereoselective coupling (via Mitsunobu or

displacement) to the heteroaryl kinase core, essential for distinguishing between JAK isoforms (JAK1 vs. JAK2).

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize high-purity (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol from (S)-3-hydroxypyrrolidine.

Context: Direct alkylation with 2,2,2-trifluoroethyl halides (chloride/bromide) is kinetically sluggish due to the electron-withdrawing nature of the fluorine atoms. The use of 2,2,2-trifluoroethyl triflate (TFE-OTf) is the industry standard for high-yield synthesis, though it requires strict temperature control to prevent elimination side-reactions.

Materials

-

Substrate: (S)-3-Hydroxypyrrolidine HCl (CAS: 122536-94-1)

-

Reagent: 2,2,2-Trifluoroethyl triflate (CAS: 6226-25-1)

-

Base:

-Diisopropylethylamine (DIPEA) (Anhydrous) -

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) – Anhydrous

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round bottom flask under

atmosphere, suspend (S)-3-hydroxypyrrolidine HCl (1.0 eq) in anhydrous DCM (10 volumes). -

Basification: Cool the suspension to 0°C. Add DIPEA (2.5 eq) dropwise. Stir for 15 minutes until the solution becomes clear/homogeneous.

-

Alkylation (Critical Step):

-

Dissolve 2,2,2-trifluoroethyl triflate (1.1 eq) in a minimal amount of DCM.

-

Add the triflate solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Caution: Exothermic reaction. Maintain internal temperature

C to avoid polymerization or elimination to difluorovinyl species.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stained with KMnO4) or LC-MS.

-

Work-up:

-

Quench with saturated aqueous

. -

Extract the aqueous layer with DCM (3x).

-

Dry combined organics over

, filter, and concentrate under reduced pressure. -

Note: The product is a low-melting solid/oil. Avoid high vacuum at elevated temperatures to prevent sublimation/evaporation.

-

Quality Control Parameters

| Parameter | Specification | Method |

| Purity | >97% | HPLC (210 nm) |

| Chiral Purity | >99% ee | Chiral GC/HPLC |

| Water Content | <0.5% | Karl Fischer |

| Appearance | Pale yellow oil to waxy solid | Visual |

Application Protocol: Coupling to JAK Inhibitor Scaffolds

Objective: Utilize the hydroxyl group to attach the chiral pyrrolidine tail to a JAK-binding heteroaryl core (e.g., pyrrolo[2,3-d]pyrimidine).

There are two primary routes for this coupling: Mitsunobu Reaction (retention of configuration requires inversion strategy, usually resulting in inverted product, so starting with (3R) might be needed if (3S) product is desired, or vice versa) or Activation/Displacement .

Scenario: We will describe the Activation/Displacement route (Mesylation

Workflow Diagram (DOT)

Caption: Logical workflow for the synthesis and utilization of the trifluoroethyl-pyrrolidine scaffold in JAK inhibitor construction.

Detailed Protocol: Mesylation and Displacement

-

Mesylation (Activation):

-

Dissolve (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (1.0 eq) in DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir for 1 hour. Aqueous workup yields the mesylate.

-

-

Coupling (

):-

Core: Select a JAK scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or a pyrazole derivative).

-

Solvent: DMF or NMP (Polar aprotic is required).

-

Base: Cesium Carbonate (

, 2.0 eq) – Critical for promoting the displacement. -

Procedure: Mix the JAK core and Base in DMF. Heat to 60°C. Add the Mesylate (prepared above) dropwise.

-

Temperature: Heat to 80–100°C for 4–6 hours.

-

Mechanism: The nucleophile (JAK core) attacks the C3 position, displacing the mesylate with inversion of configuration .

-

Result: If you started with (3S)-alcohol, you obtain the (3R)-substituted inhibitor .

-

Comparative Analysis: Why Trifluoroethyl?

The following table highlights the impact of the trifluoroethyl group compared to standard alkyl groups found in early-generation kinase inhibitors.

| Feature | N-Ethyl (Standard) | N-(2,2,2-Trifluoroethyl) (Modified) | Impact on Drug Development |

| Metabolic Stability | Low (Susceptible to N-dealkylation) | High (C-F bond strength + steric shield) | Extends in vivo half-life; reduces dosing frequency. |

| pKa (Basicity) | ~9.5 (Highly basic) | ~4.5 - 5.5 (Weakly basic) | Reduces lysosomal trapping; improves passive diffusion. |

| Lipophilicity | Moderate | Increased | Enhances binding to hydrophobic pockets in the JAK enzyme. |

| Synthesis Safety | High (Ethyl iodide is safe) | Moderate (Triflates are reactive/toxic) | Requires specialized handling protocols (fume hoods). |

References & Authority

-

Synthesis of Chiral Pyrrolidines: Faiges, J., et al. (2022).[1] Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib. Organic Process Research & Development.

-

Trifluoroethylation Reagents: BenchChem Application Notes. Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate.

-

JAK Inhibitor Structural Design: Mulliri, K., et al. (2026). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry.[2]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on the metabolic stability of trifluoroethyl groups).

-

Commercial Availability & Properties: BLD Pharm Product Data. (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol.[3][4]

Sources

Asymmetric [3+2] cycloaddition reactions involving trifluoroethylisatin ketimines

Application Note: AN-2026-TFE

Topic: Asymmetric [3+2] Cycloaddition of

Executive Summary

The incorporation of trifluoromethyl (

This reaction platform provides rapid access to 3,2'-pyrrolidinyl spirooxindoles , a privileged scaffold found in anti-cancer (MDM2 inhibitors) and anti-viral therapeutics. By leveraging the unique electron-withdrawing nature of the trifluoroethyl group, this protocol achieves high diastereoselectivity (

Chemical Context & Rationale

The "Fluorine Effect" in Dipolar Cycloadditions

Isatin-derived ketimines are versatile 1,3-dipole precursors.[2][3] However, standard

The

-

Electronic Activation: The strong electron-withdrawing effect of the

group significantly increases the acidity of the adjacent -

Pharmacophore Installation: The resulting spirooxindole retains the trifluoroethyl group on the pyrrolidine nitrogen, a valuable bioisostere for ethyl or isopropyl groups in drug design.

Reaction Scope

This protocol focuses on the reaction between

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Bifunctional Squaramide (1-5 mol%) | Squaramides offer dual H-bond activation (lowering LUMO of dipolarophile) and a basic tertiary amine moiety (to deprotonate the ketimine). |

| Solvent | Dichloromethane (DCM) or | Non-polar, chlorinated solvents stabilize the transition state via H-bonding networks better than polar aprotic solvents (e.g., DMF). |

| Concentration | 0.1 M | Higher concentrations may induce aggregation of the catalyst; lower concentrations slow the kinetics of the bimolecular step. |

| Temperature | Lower temperatures enhance enantioselectivity (ee) by suppressing the racemic background reaction, though reaction time increases. | |

| Additives | 4Å Molecular Sieves | Essential to scavenge trace water, preventing the hydrolysis of the sensitive imine bond back to isatin. |

Standardized Protocol: Synthesis of Trifluoroethyl-Spirooxindoles

Target Reaction: [3+2] Cycloaddition of

Materials

-

Reagent A (Dipole Precursor):

-(2,2,2-trifluoroethyl)isatin ketimine ( -

Reagent B (Dipolarophile): 3-Methyleneoxindole (

, 1.2 equiv). -

Catalyst: Chiral Squaramide (e.g., hydroquinine-derived) (

, 5 mol%). -

Solvent: Anhydrous DCM (

). -

Apparatus: 10 mL flame-dried Schlenk tube or reaction vial with magnetic stir bar.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry the reaction vial and cool under a stream of Argon or Nitrogen.

-

Add Reagent A (

) and Reagent B ( -

Add activated 4Å Molecular Sieves (

).

-

-

Catalyst Addition:

-

Add anhydrous DCM (

) via syringe. -

Equilibrate the solution at the desired temperature (typically room temperature,

) for 5 minutes. -

Add the Squaramide Catalyst (

) in one portion.

-

-

Reaction Monitoring:

-

Stir the mixture at 600 rpm .

-

Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

-

Endpoint: Consumption of the ketimine (usually 12–24 hours). The product spot will typically be more polar than the starting ketimine.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a short pad of Celite to remove molecular sieves. Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 5%

20% Ethyl Acetate in Hexane.

-

-

Note: The diastereomers (if any) are usually separable by column chromatography.

-

-

Characterization:

-

Verify structure via

NMR, -

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

-

Mechanistic Insight & Visualization

The reaction proceeds via a Stepwise [3+2] Cycloaddition or a Concerted Asynchronous pathway, strictly controlled by the bifunctional catalyst.

Pathway Description:

-

Activation: The tertiary amine of the squaramide deprotonates the

-proton of the trifluoroethyl group. -

Ylide Formation: This generates a reactive azomethine ylide (1,3-dipole), stabilized by the H-bond donor group of the catalyst.

-

Stereoselective Addition: The dipole attacks the electrophilic olefin (activated by the squaramide NH groups) from the Re-face or Si-face, dictated by the chiral architecture of the catalyst.

Figure 1: Catalytic cycle showing the activation of the N-TFE ketimine via deprotonation/ylide formation and subsequent asymmetric cycloaddition.[3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of Ketimine | Ensure solvent is anhydrous; increase Molecular Sieves load. Check starting material purity. |

| Low Enantioselectivity | Background Reaction | Lower temperature to |

| Poor Diastereoselectivity | Isomerization of Product | Avoid acidic work-up. Use neutralized silica gel (treat with 1% |

| No Reaction | Steric Hindrance | If using bulky dipolarophiles, switch to a less bulky catalyst (e.g., Takemoto's thiourea) or increase loading to 10 mol%. |

References

-

Wang, W., et al. (2015). First synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-2,2,2-trifluoroethylisatin ketimines and their application in organocatalytic asymmetric [3+2] cycloaddition.[1][5] Chemical Communications. -

Du, D.-M., et al. (2018). Organocatalytic Asymmetric [3+2] Cycloaddition of

-2,2,2-Trifluoroethylisatin Ketimines with Methyleneindolinones.[1][5] The Journal of Organic Chemistry. -

Chowhan, L. R., et al. (2023). Stereoselective synthesis of

-containing spirocyclic-oxindoles using -

Yuan, W.-C., et al. (2018). Organocatalytic Asymmetric [3+2] Cycloaddition of

-2,2,2-Trifluoroethylisatin Ketimines with

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective synthesis of CF 3 -containing spirocyclic-oxindoles using N -2,2,2-trifluoroethylisatin ketimines: an update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00017F [pubs.rsc.org]

- 4. Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes: Access to Vicinally Bis(trifluoromethyl)-Substituted 3,2'-Pyrrolidinyl Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Analysis of Pyrrolidinol Enantiomers

As a Senior Application Scientist, this guide is designed to provide you with direct, field-tested solutions to common challenges encountered during the chiral HPLC analysis of pyrrolidinol and its derivatives. Pyrrolidinol's structure, featuring a basic nitrogen atom and a hydroxyl group, presents unique challenges that require careful consideration of the stationary phase, mobile phase, and analytical conditions to achieve robust and reproducible enantioseparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to address specific experimental issues.

Section 1: Resolution and Selectivity Issues

Question: I'm not seeing any separation between my pyrrolidinol enantiomers. Where do I start?

Answer: Achieving chiral recognition is the first and most critical step. If you observe a single, co-eluting peak, the issue lies with the fundamental interaction between your analyte and the chiral stationary phase (CSP).

Core Causality: The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[1][2] This requires multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). If the chosen CSP cannot establish these differential interactions with the pyrrolidinol enantiomers, no separation will occur.

Troubleshooting Steps:

-

Verify CSP Selection: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including N-Boc protected pyrrolidinol.[3] These phases, typically derivatives of cellulose or amylose, form helical polymer structures that create chiral cavities, enabling separation through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]

-

Initial Mobile Phase Screening: For polysaccharide columns, start with a simple mobile phase, typically a mixture of an alkane (n-hexane) and an alcohol (isopropanol or ethanol). A common starting point is 90:10 (v/v) n-Hexane:Isopropanol.[3]

-

Consider an Alternative CSP: If a particular polysaccharide column (e.g., a cellulose-based phase) yields no separation, an amylose-based equivalent or a different class of CSP, like a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC®), may offer the necessary alternative interaction modes.[3]

Data Summary: Recommended Starting Chiral Stationary Phases (CSPs)

| CSP Type | Common Trade Names | Primary Separation Mechanism | Typical Mobile Phase Mode |

| Polysaccharide (Cellulose-based) | CHIRALCEL® OD-H, CHIRALPAK® IC-3, Lux® Cellulose-3 | Hydrogen bonding, dipole-dipole, inclusion complexation in helical grooves.[3] | Normal Phase |

| Polysaccharide (Amylose-based) | CHIRALPAK® AD-H, Lux® Amylose-1 | Similar to cellulose, but with different groove geometry, often providing complementary selectivity.[4] | Normal Phase |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T, V | Multimodal: hydrogen bonding, ionic interactions, inclusion complexing.[3] | Reversed-Phase, Polar Organic |

Question: My enantiomer peaks are present but the resolution (Rs) is poor (<1.5). How can I improve it?

Answer: Partial separation indicates that chiral recognition is occurring, but the conditions are not optimized for efficiency or selectivity. The goal is to increase the distance between the two peak maxima while keeping the peaks narrow.

Core Causality: Resolution is a function of both selectivity (α) and efficiency (N). Selectivity is influenced by the mobile phase composition and temperature, which alter the strength and nature of the analyte-CSP interactions. Efficiency is affected by flow rate and column health.

Troubleshooting Workflow:

Caption: Workflow for Improving Enantiomeric Resolution.

Detailed Optimization Steps:

-

Adjust Mobile Phase Strength: This is the most impactful parameter.

-

To Increase Resolution: Decrease the amount of the polar alcohol modifier (e.g., move from 90:10 hexane:IPA to 95:5 hexane:IPA). This increases retention time and often enhances the differential interactions with the CSP, leading to better separation.[5]

-

-

Change the Alcohol Modifier: The choice of alcohol can significantly alter selectivity.

-

Isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) have different hydrogen bonding capabilities. Replacing ethanol with isopropanol, for instance, can sometimes dramatically boost resolution.[5]

-

-

Optimize Flow Rate: Slower flow rates can improve column efficiency and, consequently, resolution, though at the cost of longer run times.[6][7] Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

-

Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature (e.g., from 25°C to 15°C) often slows down the kinetics of analyte-CSP interaction, which can lead to improved resolution. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.

Section 2: Peak Shape Problems

Question: My peaks for the pyrrolidinol enantiomers are broad and tailing. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like pyrrolidinol is a very common issue in chiral HPLC, especially on silica-based CSPs.

Core Causality: The problem stems from secondary, non-enantioselective interactions. The basic nitrogen in the pyrrolidine ring can interact strongly with acidic residual silanol groups on the silica surface of the column packing.[8] These strong interactions lead to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.

Solutions:

-

Use a Basic Additive (Most Effective): The standard solution is to add a small amount of a basic additive to the mobile phase. This additive competes with the analyte for the active silanol sites, effectively masking them and preventing the unwanted secondary interactions.

-

Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[11]

Experimental Protocol: Screening Basic Additives for Improved Peak Shape

-

Prepare Stock Solutions:

-

Mobile Phase A (No Additive): n-Hexane/Isopropanol (90:10, v/v).

-

Mobile Phase B (0.1% DEA): n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

-

Mobile Phase C (0.1% Butylamine): n-Hexane/Isopropanol/Butylamine (90:10:0.1, v/v/v).

-

-

Column Equilibration: Before each new mobile phase, flush the column with 100% Isopropanol for 20 minutes, then equilibrate with the new mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Injection and Analysis:

-

Inject your racemic pyrrolidinol standard using Mobile Phase A. Record the chromatogram, noting the peak shape (tailing factor).

-

Switch to Mobile Phase B, equilibrate, and inject the standard. Note the improvement in peak shape.

-

Repeat the process for Mobile Phase C.

-

-

Evaluation: Compare the tailing factors and resolution from each run to determine the optimal additive. A USP tailing factor close to 1.0 indicates perfect symmetry.[8]

Question: My peaks are split or show shoulders. What should I investigate?

Answer: Peak splitting suggests that a single analyte is experiencing two different flow paths or interaction environments within the column.[12]

Core Causality & Troubleshooting Steps:

-

Column Void or Contamination: This is the most common hardware-related cause. A void at the head of the column or strongly adsorbed contaminants can disrupt the sample band, causing it to split.[12][13]

-

Solution: First, try reversing the column and flushing it with a strong solvent (like 100% isopropanol for a normal phase column) at a low flow rate.[13] If this fails, the column may be irreversibly damaged and require replacement. Using a guard column is the best preventative measure.

-

-

Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and splitting.[6]

-

Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

-

-

Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is immiscible with or significantly stronger than the mobile phase, it can cause the sample to precipitate on the column or travel through in a distorted band.

-

Solution: Always try to dissolve your sample in the mobile phase itself.[11]

-

Section 3: Retention and Elution Issues

Question: I'm observing a gradual shift in retention times during a long analytical sequence. What causes this?

Answer: Drifting retention times are a sign of changing chromatographic conditions and can compromise the reliability of your assay.[14]

Core Causality & Solutions:

-

Inadequate Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times.[3] The mobile phase needs to fully saturate the chiral polymer. If you start your sequence before the column is fully equilibrated, you will see retention times shift (usually decrease) as the process completes.

-

Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. For some methods, longer times may be necessary. Monitor the baseline; a flat, stable baseline is a good indicator of readiness.

-

-

Mobile Phase Composition Change: If you are using a volatile solvent like hexane, selective evaporation can occur from the mobile phase reservoir over time, changing the ratio of solvents and thus altering retention.

-

Solution: Keep mobile phase bottles covered and do not prepare very large volumes that will sit on the instrument for multiple days. Prepare fresh mobile phase daily if possible.

-

-

Temperature Fluctuation: HPLC retention is sensitive to temperature. If the ambient temperature around the column changes, retention times will drift.

-

Column "Memory Effect": If the column was previously used with a mobile phase containing a strongly adsorbing additive (like an acid or a specific amine), traces of that additive can slowly leach out during your run, causing retention to drift.[13][15]

-

Solution: Before using a column for a new method, flush it thoroughly with an intermediate-strength solvent (like isopropanol) to remove any residual additives from previous uses.[15]

-

References

- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.

- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide st

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.

- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.

- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Troubleshooting Peak Shape Problems in HPLC.

- Getting Started with Chiral Method Development Part Three. Regis Technologies.

- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

- Peak Splitting in HPLC: Causes and Solutions.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).

- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

- Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral st

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- Important Considerations for Repeatable HPLC Assays of Chiral Compounds.

Sources

- 1. eijppr.com [eijppr.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]

- 8. waters.com [waters.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chiraltech.com [chiraltech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sepscience.com [sepscience.com]

- 13. chiraltech.com [chiraltech.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalyst selection for the stereoselective synthesis of substituted pyrrolidines

Welcome to the Pyrrolidine Synthesis Technical Support Center.

Ticket ID: PYR-SYN-2026 Subject: Catalyst Selection & Troubleshooting for Stereoselective Pyrrolidine Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Stereocontrol Challenge

You are likely here because the pyrrolidine ring—a privileged scaffold in molecules like HCV protease inhibitors and proline mimetics—is notoriously difficult to synthesize with perfect stereocontrol. The challenge lies in simultaneously managing diastereoselectivity (endo vs. exo) and enantioselectivity (absolute configuration) while suppressing the background racemic pathway.

This guide moves beyond generic advice. We focus on the two dominant methodologies: Metal-Catalyzed 1,3-Dipolar Cycloaddition (1,3-DC) and Asymmetric Organocatalysis .

Catalyst Selection Decision Matrix

Before starting, use this logic flow to select your catalytic system. The choice heavily depends on your desired diastereomer (endo vs. exo) and the electronic nature of your dipolarophile.

Figure 1: Decision tree for selecting the optimal catalytic system based on target stereochemistry and substrate class.

Technical Deep Dive: Metal-Catalyzed 1,3-DC

The reaction between azomethine ylides (generated in situ from iminoesters) and electron-deficient alkenes is the industry workhorse.

The Ag(I) vs. Cu(I) Dilemma

-

Ag(I) (Silver Acetate/Fluoride): Typically favors the endo adduct due to a specific transition state geometry where the metal coordinates the ylide in a way that minimizes steric clash in the endo approach. It is robust but sensitive to light.

-

Cu(I) (Copper(I) salts): Offers tunable selectivity. When paired with bulky ligands like (R)-DTBM-Segphos , it can force the reaction toward the exo product by blocking the endo trajectory.

Ligand "Privileged" Classes

| Ligand Class | Metal Partner | Target Outcome | Mechanism Note |

| Fesulphos | Ag(I) or Cu(I) | High Endo, High ee | Planar chirality of ferrocene directs facial selectivity [1]. |

| DTBM-Segphos | Cu(I) | High Exo | Bulky t-butyl groups create a "pocket" enforcing exo approach [2]. |

| Phosphoramidites | Ag(I) | Regodivergent | Monodentate ligands that allow flexible coordination spheres [3]. |

Troubleshooting Guide (FAQ)

Q1: I am observing high yield but nearly racemic product (0-10% ee). What is happening?

-

Diagnosis: You likely have a competing background reaction . The uncatalyzed cycloaddition between the azomethine ylide and the alkene is fast enough to outcompete the metal-catalyzed pathway.

-

The Fix:

-

Lower the Temperature: The background reaction usually has a higher activation energy. Cooling to -20°C or -40°C often suppresses the background rate while the catalyst remains active.

-

Base Selection: If using Ag(I), switch from TEA (Triethylamine) to a weaker base or use the base in stoichiometric amounts only if necessary. Excess base can promote the racemic pathway.

-

Ligand Loading: Ensure your Metal:Ligand ratio is strictly 1:1 or 1:1.1. Excess metal (unligated) catalyzes the racemic reaction.

-

Q2: I need the exo-pyrrolidine, but I am getting the endo-isomer.

-

Diagnosis: This is a classic "matched/mismatched" problem with the metal geometry. Ag(I) naturally prefers endo.

-

The Fix:

-

Switch Metal: Move to Cu(CH₃CN)₄PF₆.

-

Switch Ligand: Use a sterically demanding ligand like (R)-DTBM-Segphos or TF-BiphamPhos . These ligands create a steric wall that makes the endo transition state energetically unfavorable [2].

-

Solvent Effect: Switch from DCM (polar) to Toluene (non-polar). Non-polar solvents often enhance the specific attractive interactions (like

-stacking) required for exo selectivity.

-

Q3: The reaction stalls after 50% conversion.

-

Diagnosis: Catalyst poisoning or product inhibition. The pyrrolidine product is a secondary amine and can coordinate to the metal, shutting down the cycle.

-

The Fix:

-

Additives: Add a weak acid (e.g., 5-10 mol% benzoic acid) to protonate the product in situ, preventing it from binding to the metal.

-

Moisture: Azomethine ylides hydrolyze easily. Ensure molecular sieves (3Å or 4Å) are activated and present in the flask.

-

Validated Experimental Protocols

Protocol A: Ag(I)-Catalyzed Endo-Selective Synthesis

Best for: Standard

Reagents:

-

AgOAc (3 mol%)

-

(R)-Fesulphos Ligand (3.3 mol%)

- -Iminoester (1.0 equiv)

-

Dipolarophile (1.2 equiv)

-

Base: TEA (5 mol%)

-

Solvent: Anhydrous THF or DCM [1].

Step-by-Step:

-

Pre-complexation (Critical): In a flame-dried Schlenk tube under Argon, dissolve AgOAc and (R)-Fesulphos in THF. Stir at Room Temperature (RT) for 30 minutes. Visual Cue: Solution should turn clear or slightly yellow.

-

Substrate Addition: Add the

-iminoester and the dipolarophile. -

Activation: Cool to -20°C. Add TEA.

-

Monitoring: Stir until TLC indicates consumption of the iminoester (typically 2-6 hours).

-

Workup: Filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.

Protocol B: Organocatalytic Cascade (Squaramide)

Best for: "Green" synthesis, avoiding heavy metals.

Reagents:

-

Bifunctional Squaramide Catalyst (2-5 mol%)

-

Nitroalkene (1.0 equiv)

- -Isocyanoacetate (1.2 equiv)

-

Solvent: DCM or Toluene [4].

Step-by-Step:

-

Mix: Combine catalyst and nitroalkene in solvent.

-

Addition: Add

-isocyanoacetate dropwise. -

Reaction: Stir at RT. The squaramide activates the nitroalkene via H-bonding while the tertiary amine moiety activates the nucleophile.

-

Workup: Direct concentration and column chromatography. Note: These reactions are often slower (24-48h) than metal-catalyzed ones.

References

-

Carretero, J. C., et al. (2025).[1] "Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides."[1][2][3][4] Chemical Communications.[1][5]

-

Zhang, X., et al. (2012).

-silyliminoesters." Chemical Communications.[1][5] -

Feringa, B. L., et al. (2010). "Phosphoramidite ligands in asymmetric catalysis." Accounts of Chemical Research.

-

Alemán, J., et al. (2014). "Organocatalytic asymmetric synthesis of highly substituted pyrrolidines." Organic & Biomolecular Chemistry.

-

MacMillan, D. W. C., et al. (2012).[6] "Enantioselective Organo-SOMO Cycloadditions." Journal of the American Chemical Society.

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Support Center: Managing Reactive Intermediates in Trifluoroethylation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoroethyl group (-CH₂CF₃) is a critical strategy in medicinal chemistry and materials science to enhance the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] However, the generation and management of highly reactive intermediates during trifluoroethylation reactions present significant challenges. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My trifluoroethylation reaction is low-yielding or fails completely. What are the common causes?

A1: Several factors can contribute to low or no yield in trifluoroethylation reactions. Here are some of the most common culprits and initial troubleshooting steps:

-

Reagent Instability: Many trifluoroethylating agents are sensitive to moisture and air.[4][5] Ensure your reagents are fresh and handled under anhydrous and inert conditions (e.g., under argon or nitrogen).

-

Incorrect Stoichiometry: The ratio of the trifluoroethylating agent, substrate, and any catalysts or additives is crucial. An excess or deficit of any component can lead to side reactions or incomplete conversion.

-

Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics and the stability of intermediates. Ensure the solvent is anhydrous and compatible with all reagents.

-

Sub-optimal Temperature: Trifluoroethylation reactions can be highly temperature-sensitive. The optimal temperature will depend on the specific reagents and substrate. Consider running a temperature screen to find the ideal conditions.

-

Presence of Quenching Functional Groups: Your substrate may contain functional groups that react with the trifluoroethylating agent or intermediates, leading to undesired side products.

Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: Poor selectivity is a common issue stemming from the high reactivity of the intermediates involved. Here’s how you can address it:

-

Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and ligand is paramount for controlling selectivity.[1] For instance, dirhodium complexes are known to offer high selectivity in C-H functionalization reactions.[1]

-

Use of Directing Groups: Installing a directing group on your substrate can guide the trifluoroethylation to a specific site.

-

Controlled Reagent Addition: Slow addition of the trifluoroethylating agent can help maintain a low concentration of reactive intermediates, thereby minimizing side reactions.

-

Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the desired reaction pathway with a lower activation energy.

Q3: What are the primary reactive intermediates I should be aware of in trifluoroethylation reactions?

A3: The nature of the reactive intermediate depends on the reaction mechanism. Key intermediates include:

-

Trifluoroethyl Radicals (•CH₂CF₃): Generated in reactions involving radical initiators or photoredox catalysis.[6] These are highly reactive and can lead to a lack of selectivity.

-

Trifluoroethyl Cations ([CH₂CF₃]⁺): Often involved in electrophilic trifluoroethylation reactions. Their high reactivity can be tempered by using more stable hypervalent iodine reagents.[7][8][9]

-

Metal-Carbene Complexes: In transition metal-catalyzed reactions, metal-carbene intermediates can offer greater selectivity compared to free carbenes.[1]

-

Trifluoroethyl Anions ([CH₂CF₃]⁻): Utilized in nucleophilic trifluoroethylation, though the free anion is unstable and often generated in situ.[6]

Q4: Are there any practical, catalyst-free methods for trifluoroethylation, especially for amines?